molecular formula C13H15N3O3 B11723779 tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate

tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate

Cat. No.: B11723779
M. Wt: 261.28 g/mol
InChI Key: BXXAKEVMETWBFO-UHFFFAOYSA-N
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Description

tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring, with tert-butyl and acetyl groups attached. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of tert-butyl (1H-imidazol-4-yl)carbamate with malondialdehyde derivatives in the presence of trifluoroacetic acid (TFA) as a catalyst . This reaction leads to the formation of the imidazo[4,5-b]pyridine core, which is then acetylated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of reactive sites on the imidazole and pyridine rings allows for substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylate
  • tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate
  • tert-Butyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Uniqueness

tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate is unique due to the presence of both tert-butyl and acetyl groups, which impart specific chemical properties and reactivity.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

tert-butyl 7-acetylimidazo[4,5-b]pyridine-3-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-8(17)9-5-6-14-11-10(9)15-7-16(11)12(18)19-13(2,3)4/h5-7H,1-4H3

InChI Key

BXXAKEVMETWBFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=NC=C1)N(C=N2)C(=O)OC(C)(C)C

Origin of Product

United States

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